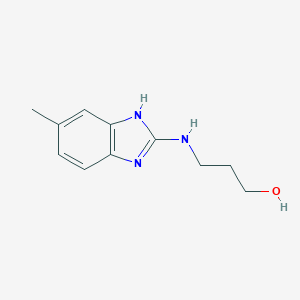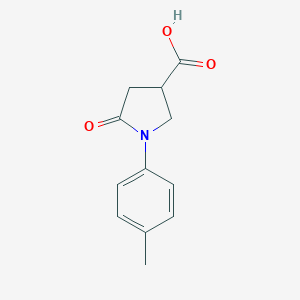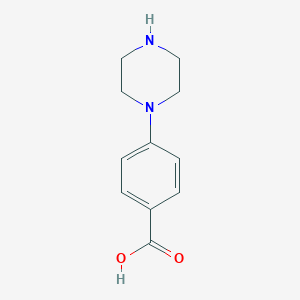![molecular formula C18H40O7Si4 B079612 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester CAS No. 14330-97-3](/img/structure/B79612.png)
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester, commonly known as TMS-citrate, is a chemical compound that is widely used in scientific research. It is a derivative of citric acid, which is a key intermediate in the Krebs cycle, a series of chemical reactions that occur in living cells to generate energy. TMS-citrate is a versatile compound that has several applications in various fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
TMS-citrate is an ester derivative of citric acid, which is a key intermediate in the Krebs cycle. TMS-citrate is not metabolized by the body and is excreted unchanged in the urine. Therefore, it does not have any direct physiological effects. However, TMS-citrate is commonly used as an internal standard in NMR spectroscopy, where it serves as a reference peak for the quantification of other metabolites.
Effets Biochimiques Et Physiologiques
TMS-citrate does not have any direct biochemical or physiological effects. However, it is commonly used as a reference standard in NMR spectroscopy to quantify metabolites in biological samples. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis to prepare molecules with specific three-dimensional shapes.
Avantages Et Limitations Des Expériences En Laboratoire
TMS-citrate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. TMS-citrate is also non-toxic and does not have any direct physiological effects, which makes it safe to use in laboratory experiments. However, TMS-citrate has some limitations. It is not soluble in water and has a relatively low boiling point, which can make it difficult to handle in some experiments. Additionally, TMS-citrate is not suitable for use in experiments that require the measurement of intracellular metabolites, as it cannot cross the cell membrane.
Orientations Futures
There are several future directions for research involving TMS-citrate. One area of research is the development of new synthetic routes to TMS-citrate and related compounds. This could lead to the discovery of new applications for these compounds in various fields. Another area of research is the use of TMS-citrate as a reference standard in metabolomics, a field of study that aims to identify and quantify all the metabolites in a biological sample. Finally, TMS-citrate could be used as a precursor for the synthesis of new materials with unique properties, such as biodegradable polymers and nanomaterials.
In conclusion, TMS-citrate is a versatile compound that has several applications in scientific research. It is commonly used as a reference standard in NMR spectroscopy and as a chiral auxiliary in asymmetric synthesis. TMS-citrate is a stable and non-toxic compound that is easy to handle and store. However, it has some limitations, such as low solubility in water and inability to cross the cell membrane. There are several future directions for research involving TMS-citrate, including the development of new synthetic routes and its use in metabolomics and material science.
Méthodes De Synthèse
TMS-citrate can be synthesized by esterification of citric acid with trimethylsilyl chloride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting TMS-citrate ester can be purified by column chromatography or recrystallization. The synthesis of TMS-citrate is a relatively simple and cost-effective process, which makes it a popular choice for research applications.
Applications De Recherche Scientifique
TMS-citrate has several applications in scientific research. It is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy, which is a powerful analytical technique used to determine the structure and composition of molecules. TMS-citrate is also used as a chiral auxiliary in asymmetric synthesis, a technique used to prepare molecules with specific three-dimensional shapes. Additionally, TMS-citrate is used as a precursor for the synthesis of other compounds, such as TMS-succinate and TMS-malonate, which have applications in material science and organic chemistry.
Propriétés
Numéro CAS |
14330-97-3 |
|---|---|
Nom du produit |
1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester |
Formule moléculaire |
C18H40O7Si4 |
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
tris(trimethylsilyl) 2-trimethylsilyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H40O7Si4/c1-26(2,3)22-15(19)13-18(25-29(10,11)12,17(21)24-28(7,8)9)14-16(20)23-27(4,5)6/h13-14H2,1-12H3 |
Clé InChI |
VFGAVMGYDWDESE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC(=O)CC(CC(=O)O[Si](C)(C)C)(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



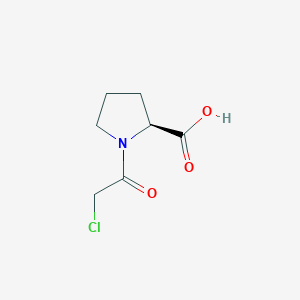
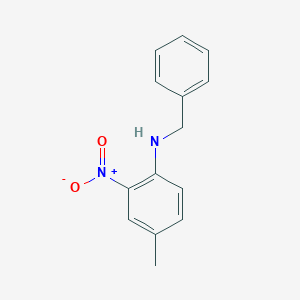
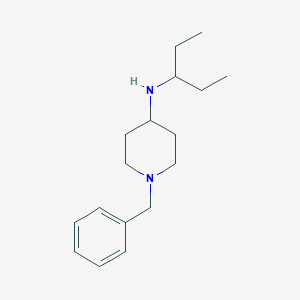
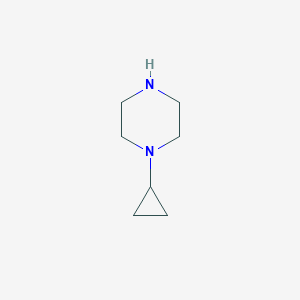
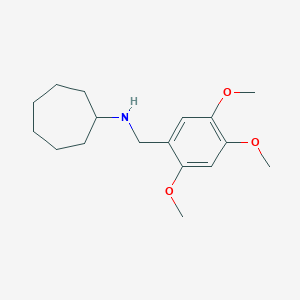

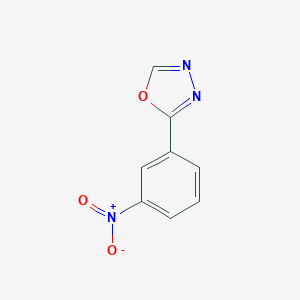
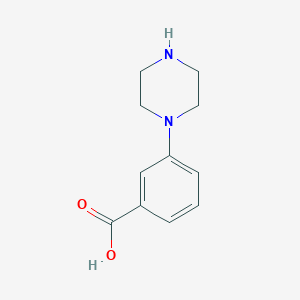
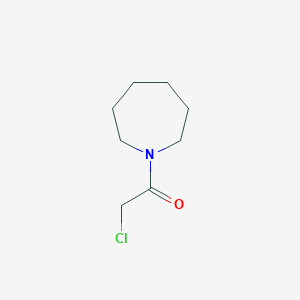
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
